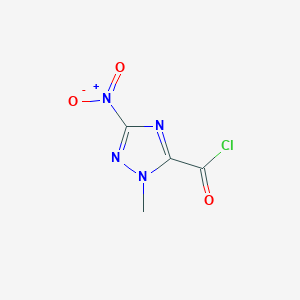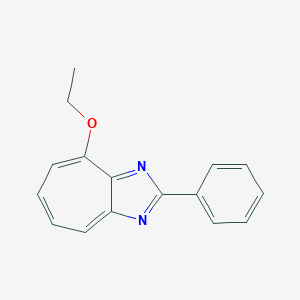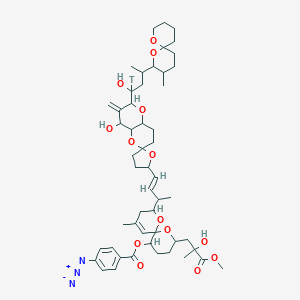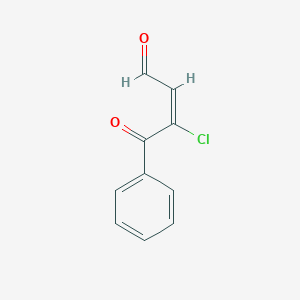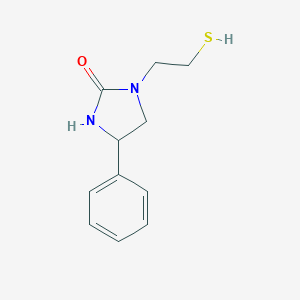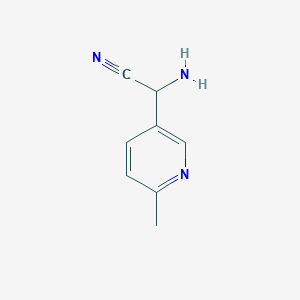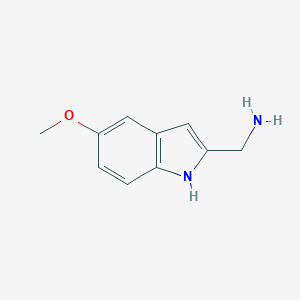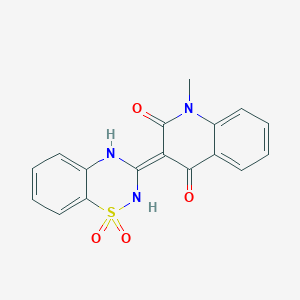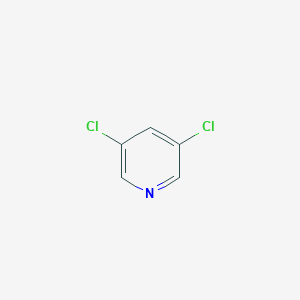
3,5-Dichloropyridine
Übersicht
Beschreibung
3,5-Dichloropyridine: is an organic compound with the molecular formula C5H3Cl2N . It consists of a pyridine ring substituted with two chlorine atoms at the 3rd and 5th positions. This compound is one of the six isomers of dichloropyridine and is typically a white or colorless solid at room temperature .
Wirkmechanismus
Target of Action
Dichloropyridines are known to be highly reactive due to their electron-deficient nature, which makes them susceptible to nucleophilic attack .
Mode of Action
The mode of action of 3,5-Dichloropyridine involves its interaction with nucleophiles. In this compound, the C4 site is an electrophilic region while C2 and C6 positions are nucleophilic sites . This suggests that the compound can undergo reactions at these sites, leading to various changes in the molecule.
Biochemical Pathways
It’s worth noting that dichloropyridines have been used as building blocks in the synthesis of various chemically relevant organic compounds .
Pharmacokinetics
It’s known that the compound is a solid at room temperature, with a melting point of 65-67 °c . This could potentially influence its absorption and distribution in the body.
Biochemische Analyse
Biochemical Properties
The biochemical properties of 3,5-Dichloropyridine are not fully understood. It is known that it can interact with various enzymes and proteins. For example, it has been identified as a novel P2X7 receptor antagonist . The P2X7 receptor is a key player in inflammation and immunity, and its antagonists have potential therapeutic applications in inflammatory and neurodegenerative diseases .
Cellular Effects
The cellular effects of this compound are not well-studied. It is known that dichloropyridine-based compounds can have significant effects on cells. For instance, some compounds have been shown to inhibit the release of pro-inflammatory cytokines in THP-1 cells, a human monocytic cell line
Molecular Mechanism
It is known that it can act as an antagonist of the P2X7 receptor This suggests that it may exert its effects by binding to this receptor and inhibiting its function
Temporal Effects in Laboratory Settings
It is known that the compound is stable under normal conditions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 3,5-Dichloropyridine can be synthesized through various methods. One common method involves the reaction of trichloropyridine, tetrachloropyridine, or pentachloropyridine with zinc metal in the presence of an acidic compound . Another method involves the use of phosphoryl chloride in dry benzene, followed by extraction and purification steps .
Industrial Production Methods: In industrial settings, this compound is often produced through the chlorination of pyridine derivatives. The process typically involves the use of chlorinating agents such as chlorine gas or thionyl chloride under controlled conditions to ensure selective chlorination at the desired positions .
Analyse Chemischer Reaktionen
Types of Reactions: 3,5-Dichloropyridine undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: Although less common, it can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Suzuki Reaction: Palladium acetate, arylboronic acids, and aqueous media.
Chlorination: Chlorine gas, thionyl chloride, or phosphoryl chloride.
Major Products:
3,5-Diarylpyridines: Formed through Suzuki reactions.
Other Substituted Pyridines: Depending on the nucleophiles used in substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3,5-Dichloropyridine is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine: It serves as a building block for the synthesis of biologically active molecules, such as antimalarial drugs like pyrimethamine and trimethoprim .
Industry: In the industrial sector, it is utilized in the production of specialty chemicals and as a precursor for the synthesis of more complex chemical entities .
Vergleich Mit ähnlichen Verbindungen
- 2,3-Dichloropyridine
- 2,4-Dichloropyridine
- 2,5-Dichloropyridine
- 2,6-Dichloropyridine
- 3,4-Dichloropyridine
Comparison: 3,5-Dichloropyridine is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of reactions it can undergo. For example, 2,6-Dichloropyridine has chlorine atoms at the 2nd and 6th positions, leading to different steric and electronic effects compared to this compound . This uniqueness makes this compound particularly valuable in certain synthetic applications where selective substitution is required.
Eigenschaften
IUPAC Name |
3,5-dichloropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl2N/c6-4-1-5(7)3-8-2-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPGHPGAUFIJVJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60179307 | |
| Record name | Pyridine, 3,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline powder with an unpleasant odor; [Alfa Aesar MSDS] | |
| Record name | 3,5-Dichloropyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11003 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
0.77 [mmHg] | |
| Record name | 3,5-Dichloropyridine | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/11003 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
2457-47-8 | |
| Record name | 3,5-Dichloropyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2457-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dichloropyridine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002457478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,5-DICHLOROPYRIDINE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60546 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pyridine, 3,5-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60179307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-dichloropyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.762 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-DICHLOROPYRIDINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D9K92ASQ4D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 3,5-dichloropyridine?
A1: The molecular formula of this compound is C5H3Cl2N, and its molecular weight is 148.00 g/mol. []
Q2: What spectroscopic data is available for this compound?
A2: this compound has been characterized using various spectroscopic techniques including:
- Nuclear Quadrupole Resonance (NQR): Both 14N and 35Cl NQR studies have been performed, providing insights into charge transfer interactions. [, ]
- Infrared (IR) and Raman Spectroscopy: These techniques have been used to study vibrational modes, charge transfer complexes, and hydrogen bonding interactions. [, , ]
- UV-Visible Spectroscopy: UV-Vis spectroscopy, coupled with theoretical calculations, has been used to investigate electronic transitions and the influence of structural modifications on absorption properties. [, ]
- NMR Spectroscopy: 1H and 13C NMR have been employed for structural confirmation and to study the impact of substituents on chemical shifts. [, , ]
Q3: How do modifications to the this compound structure affect its biological activity?
A3: Structural modifications to this compound significantly impact its biological activity. For instance, introducing a benzamide group at the 4-position and alkoxy groups at various positions resulted in compounds with phosphodiesterase-4 (PDE4) inhibitory activity, potentially useful for treating inflammatory diseases like asthma. [] Another study found that replacing chlorine atoms with alkylthio groups led to compounds with herbicidal activity. []
Q4: Can this compound be used as a ligand in metal complexes?
A5: Yes, this compound can act as a ligand in various metal complexes. For example, it forms adducts with dimeric copper(II) carboxylates, influencing their magnetic and spectral properties. [, ] It can also form complexes with iron(III) porphyrinates, contributing to the control of spin state in these systems. []
Q5: What is the role of this compound N-oxide in gold-catalyzed reactions?
A6: this compound N-oxide acts as an oxidant in gold-catalyzed reactions, influencing chemoselectivity. In the oxidative cyclization of 3,5-dien-1-ynes, it promotes the formation of cyclopentadienyl aldehydes through a prior enyne cyclization pathway. [] Similarly, in the intermolecular oxidation of terminal alkynes, it facilitates the synthesis of α-mesyloxy ketones via α-oxo gold carbene intermolecular O–H insertion. []
Q6: Have computational methods been employed to study this compound?
A6: Yes, computational chemistry plays a crucial role in understanding the properties and behavior of this compound.
- Electronic Properties: HOMO-LUMO energy gaps, electron distribution, and molecular electrostatic potential. [, ]
- Spectroscopic Properties: Vibrational frequencies, IR and Raman intensities, and UV-Vis absorption spectra. []
- Reaction Mechanisms: Stability of lithiated species and regioselectivity in selenium insertion reactions. []
- Structural Properties: Geometry optimization and prediction of molecular structures. [, ]
Q7: What analytical methods are used to characterize and quantify this compound?
A7: Various analytical techniques are employed for the characterization and quantification of this compound and its derivatives:
- HPLC: High-performance liquid chromatography (HPLC) is used to assess the purity of synthesized compounds. []
- Calvet Microcalorimetry: Used to determine thermodynamic properties like enthalpies of vaporization and sublimation. []
- X-ray Diffraction: Single-crystal and powder X-ray diffraction provide information about crystal structures, bond lengths, and intermolecular interactions. [, , , ]
Q8: Can this compound undergo phase transitions?
A10: Yes, this compound exhibits temperature-dependent phase transitions. Studies using calorimetry, X-ray diffraction, and NQR have identified three distinct phases with different crystal structures and molecular arrangements. []
Q9: How is this compound synthesized?
A9: this compound can be synthesized through various methods, including:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


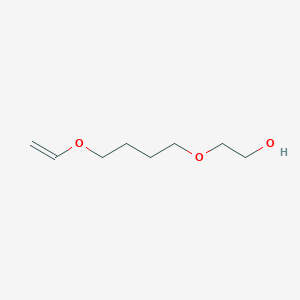
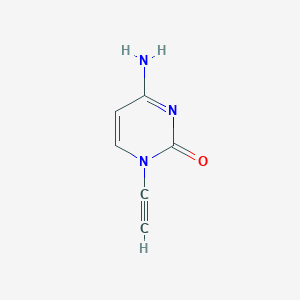

![3H-Imidazo[4,5-b]pyridin-2-amine](/img/structure/B137202.png)

